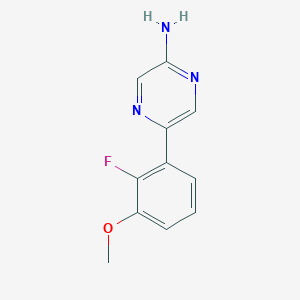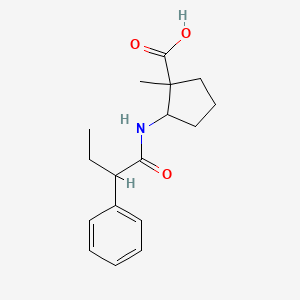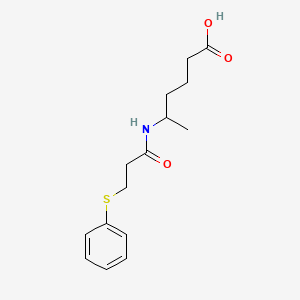![molecular formula C11H10IN3OS B7625083 1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7625083.png)
1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound that features a unique combination of an iodophenyl group and a triazolylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Iodophenyl Intermediate: The starting material, 4-iodophenyl, can be synthesized through iodination of phenyl compounds using iodine and an oxidizing agent such as nitric acid.
Attachment of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Triazolylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the 4-methyl-1,2,4-triazole-3-thiol reacts with the ethanone intermediate under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be utilized in the development of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolylsulfanyl group can enhance binding affinity and specificity, while the iodophenyl group can facilitate interactions with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
- 1-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
- 1-(4-Fluorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Comparison: 1-(4-Iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to the presence of the iodine atom, which can enhance the compound’s reactivity and binding interactions compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger van der Waals interactions and potential halogen bonding, making this compound particularly valuable in applications requiring strong and specific molecular interactions.
Properties
IUPAC Name |
1-(4-iodophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3OS/c1-15-7-13-14-11(15)17-6-10(16)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRABCXJFCHVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-[(4-hydroxyphenyl)methyl]-N,3-dimethylbenzamide](/img/structure/B7625021.png)
![4-[(2-Amino-2-cyclopropylethyl)amino]-3-bromobenzonitrile](/img/structure/B7625032.png)
![1-[(1-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7625046.png)

![2-[3-(Aminomethyl)benzoyl]-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B7625058.png)
![2-(2-Chloroacetyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B7625062.png)
![3-bromo-5-methoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B7625065.png)
![2-(2-Hydroxy-5-methylbenzoyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B7625067.png)
![2-(3-Hydroxypyridine-2-carbonyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B7625074.png)

![2-chloro-N-[(1-methylpyrazol-3-yl)methyl]quinazolin-4-amine](/img/structure/B7625101.png)
![2-[(3-Chloro-4-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7625106.png)
